[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine
Description
Properties
IUPAC Name |
[4-(4-fluorophenoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQNEDVXFVTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(4-Fluorophenoxy)pyridine Intermediate
- The fluorophenoxy substituent is introduced by reacting a halogenated pyridine (e.g., 4-chloropyridine or 4-bromopyridine) with 4-fluorophenol under basic conditions.
- Bases such as potassium tert-butoxide (KOtBu), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) are commonly used.
- Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are employed.
- Reaction temperatures range from 70 °C to 130 °C depending on the base and solvent system.
- However, some attempts with certain bases and solvents failed to yield the desired phenoxy-substituted product, indicating the need for optimized conditions (e.g., KOtBu in DMSO at 120 °C gave good yields in related systems).
Introduction of the Methanamine Group at Pyridin-2-yl Position
- The methanamine moiety is introduced by reduction of a nitrile or by substitution of a suitable leaving group with an amine.
- A common method involves the reduction of cyanohydrins or nitrile intermediates using borohydride reagents such as sodium cyanoborohydride in alcoholic media (e.g., methanol) with tertiary amine bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate reductive amination.
- Alternatively, amination can be performed by reacting pyridin-2-ylmethyl halides or esters with ammonia or primary amines under controlled temperature and solvent conditions.
- Reduction of amides or carbamates to amines using catalytic hydrogenation or hydride reagents (e.g., NaBH4 with Pd/C catalyst) is also reported in related pyridinylmethanamine syntheses.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenation of pyridine | SOCl2, DMF, 70-85 °C, 12-16 h | 80-95 | Formation of 4-chloropyridine derivative |
| 2 | Nucleophilic aromatic substitution (SNAr) | 4-Fluorophenol, KOtBu or Cs2CO3, DMF/DMSO, 110-130 °C, 6-24 h | 80-90 | Introduction of 4-fluorophenoxy group |
| 3 | Reductive amination or reduction | NaBH4, Pd/C, H2O, rt, 30 min or NaCNBH3, MeOH, DABCO base | 75-90 | Conversion to methanamine group |
Yields and conditions are adapted from related pyridinylmethanamine syntheses and fluorophenoxy-substituted pyridine derivatives.
Detailed Research Findings
Optimization of Reaction Conditions: Studies show that the choice of base and solvent critically impacts the nucleophilic substitution step. For example, KOtBu in DMSO at 120 °C for 6 hours yielded 80% of the fluorophenoxy-substituted intermediate, whereas other bases like Cs2CO3 in DMF at similar temperatures failed.
Reductive Amination Efficiency: The use of sodium cyanoborohydride in methanolic solution with tertiary amine bases facilitates selective reductive amination of pyridinyl aldehydes or cyanohydrins to the corresponding methanamine with high yields and purity.
Catalytic Reduction: Catalytic hydrogenation with Pd/C and sodium borohydride in aqueous medium at room temperature efficiently reduces amide intermediates to the methanamine, offering a mild and practical route.
Solvent Effects: Anhydrous ethereal solvents can replace DMF in some steps to improve reaction rates and reduce side products, as indicated in patent literature on pyridin-2-yl-methylamine derivatives.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Outcome/Yield | Remarks |
|---|---|---|---|
| Halogenation of pyridine ring | SOCl2, DMF, 70-85 °C, 12-16 h | 80-95% | Formation of 4-chloropyridine intermediate |
| Nucleophilic substitution with 4-fluorophenol | KOtBu or Cs2CO3, DMF/DMSO, 110-130 °C, 6-24 h | 80-90% | Introduction of 4-fluorophenoxy group |
| Reductive amination or reduction | NaBH4/Pd-C or NaCNBH3, MeOH, DABCO, rt to reflux | 75-90% | Conversion to methanamine functionality |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenoxy ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel ligands for coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenoxy ring enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Calculated based on molecular formula C₁₂H₁₁FN₂O.
Key Observations:
Substituent Position Matters: The position of the phenoxy group on the pyridine ring (e.g., 4- vs. 6-) significantly impacts molecular geometry and electronic properties. For instance, [6-(4-fluorophenoxy)pyridin-2-yl]methanamine is a liquid, whereas the 4-substituted isomer is likely a solid, affecting solubility and formulation .
Functional Group Diversity: Schiff-base derivatives like DMP leverage the methanamine group for imine formation, enabling recognition of nitroaromatic compounds in aqueous media . Hydrochloride salts (e.g., [4-(3,4-difluorophenoxy)pyridin-2-yl]methanamine hydrochloride) improve solubility for in vitro assays .
Pharmacological Potential: Thiophene- and triazole-containing analogs demonstrate antituberculosis activity, suggesting that this compound could be optimized for similar applications . Methyl or benzyloxy substituents (e.g., [4-(2-methylphenoxy)pyridin-2-yl]methanamine) may enhance blood-brain barrier penetration for CNS-targeted therapies .
Biological Activity
[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorophenoxy group, which is believed to enhance its biological activity by improving binding affinity to various molecular targets. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenoxy group enhances the compound's binding affinity, allowing it to inhibit key biological pathways involved in disease processes.
Key Molecular Targets
- Enzymes : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation and microbial survival.
- Receptors : It may also interact with various receptors that regulate cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
The mechanism underlying its antimicrobial activity involves disrupting essential cellular processes in pathogens, leading to cell death.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated selective toxicity towards HeLa and Caco-2 cells.
The observed cytotoxicity is believed to result from the inhibition of enzymes critical for cell division and growth.
Case Study 1: Cytotoxicity Evaluation
In a comparative study, this compound was tested alongside other derivatives. The results indicated that it possesses moderate cytotoxicity with an IC50 value of approximately 15 µM against HeLa cells, which is promising for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The findings revealed that it effectively inhibited bacterial growth at concentrations significantly lower than those required for traditional antibiotics, suggesting its potential as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine, and what coupling reagents are typically employed?
- Methodological Answer : A common approach involves coupling a fluorophenoxy-substituted pyridine precursor with a protected amine group. For example, peptide-coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane can facilitate amide bond formation between intermediates . Post-coupling, deprotection (e.g., acidolysis for Boc groups) yields the free methanamine. Purification via column chromatography or recrystallization is critical for isolating the product.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the fluorophenoxy group (distinct aromatic splitting patterns) and the methanamine moiety (singlet for -CH-NH). 2D techniques like COSY and HSQC resolve overlapping signals .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with HRMS (ESI or EI), targeting an exact mass of ~234.08 g/mol (CHFNO) .
- HPLC : Assess purity using reverse-phase HPLC with UV detection at 254 nm.
Q. What solvent systems are recommended for solubility and stability testing of this compound?
- Methodological Answer :
- Solubility : Test in DMSO (for stock solutions), followed by aqueous buffers (PBS, pH 7.4) or organic solvents (acetonitrile, methanol). Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor degradation products, particularly hydrolysis of the fluorophenoxy group or oxidation of the amine .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying reaction conditions?
- Methodological Answer :
- Coupling Reagent Screening : Compare HBTU, HATU, and EDCI in terms of reaction efficiency (TLC monitoring). HATU may improve yields due to enhanced activation .
- Solvent Effects : Test polar aprotic solvents (DMF, THF) vs. non-polar solvents (DCM). DCM often minimizes side reactions for amine couplings.
- Temperature Optimization : Perform reactions at 0°C (to suppress racemization) or room temperature, balancing reaction rate and byproduct formation.
Q. What computational methods can predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites. Include solvent effects (PCM model) for accuracy .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM to guide drug design.
Q. How can researchers identify potential protein or RNA targets for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Screen against protein libraries to measure binding affinity (K).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for riboswitches or kinases, as seen with structurally similar methanamine derivatives .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify binding pockets.
Q. How should conflicting NMR or mass spectrometry data be resolved during characterization?
- Methodological Answer :
- Isotopic Labeling : Use N-labeled amines to distinguish NH signals in NMR.
- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 234 → 152) confirm structural motifs. Compare with synthetic standards .
- Variable Temperature NMR : Resolve dynamic effects (e.g., amine proton exchange) by acquiring spectra at 25°C and −40°C .
Q. What strategies are effective for identifying metabolites of this compound in biological systems?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Use LC-HRMS to detect phase I metabolites (oxidation, deamination) and phase II conjugates (glucuronidation) .
- Stable Isotope Tracing : Adminstrate C-labeled compound to track metabolic pathways in cell cultures.
- Molecular Networking : Apply GNPS or MetFrag to correlate MS/MS spectra with known metabolite databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
